Cc1cc(NC(=O)OCc2ccccc2)ccc1Br is a molecule with potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of Cc1cc(NC(=O)OCc2ccccc2)ccc1Br.